N-(3-ethoxyphenyl)-2-methoxybenzamide

Positional isomerism GPCR ligand design Combinatorial library synthesis

Researchers mapping binding pocket topology via N-phenyl alkoxy scans require the specific meta-ethoxy geometry of N-(3-Ethoxyphenyl)-2-methoxybenzamide. Its ortho and para isomers are commercially available but cannot replicate this compound's angular hydrogen-bond orientation, risking >10-fold potency shifts in kinase or GPCR assays. This custom-synthesis product serves as the critical third probe to complete positional SAR sets. - Enables definitive meta-position SAR for benzamide-based ligands - Provides elevated logP (~0.6 units over methoxy) for CNS permeability screens - Supplied via hypothesis-driven custom synthesis for exact molecular architecture

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B5707584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)-2-methoxybenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C16H17NO3/c1-3-20-13-8-6-7-12(11-13)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyQIARZBPDVKROSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethoxyphenyl)-2-methoxybenzamide: Identity and Class


N-(3-Ethoxyphenyl)-2-methoxybenzamide is a synthetic benzamide derivative comprising a 2-methoxybenzoyl core and a 3-ethoxyphenyl side chain (C16H17NO3, MW 271.31 g/mol) [1]. It belongs to the class of N-arylbenzamides, which are heavily exploited in medicinal chemistry for GPCR modulation, kinase inhibition, and ion channel targeting [2]. Its closest commercially available positional isomers are N-(2-ethoxyphenyl)-2-methoxybenzamide (ortho isomer; CAS 306279-65-2, 97% purity) and N-(4-ethoxyphenyl)-2-methoxybenzamide (para isomer; CAS 306279-64-1, 97% purity) , both stocked by major chemical suppliers. In contrast, the meta-ethoxy isomer (this compound) is found far less frequently in publicly available compound libraries and screening sets. Because even a single-position shift of a hydrogen-bond-accepting ethoxy group profoundly alters molecular shape, electrostatic potential, and target complementarity, the meta isomer cannot be assumed interchangeable with its ortho or para counterparts without direct supporting data.

N-(3-Ethoxyphenyl)-2-methoxybenzamide: Positional Isomer Substitution Risks


In silico profiling and class-level SAR indicate that the meta-ethoxy substituent on the N-phenyl ring of this compound creates a molecular geometry and electronic distribution that ortho (CAS 306279-65-2) and para (CAS 306279-64-1) isomers cannot recapitulate . Meta-alkoxy substitution is known to orient the anilide N-H hydrogen-bond donor at an angle favourable for certain kinase hinge-region interactions and GPCR transmembrane binding pockets, whereas ortho-substitution forces a torsional twist that shields the amide bond and para-substitution extends the molecular axis without the same angular displacement [1]. Consequently, substituting any commercially available positional analog for the intent of reproducing a specific biological observation (e.g., TAAR1 agonism or kinase inhibition) is unreliable without confirmatory assay data. The quantitative evidence below demonstrates that even when assay data for the exact compound are scarce, the measurable differences in available matched-pair analogs already show >10-fold potency shifts upon minor positional or atomic exchanges, confirming the high risk of generic substitution.

N-(3-Ethoxyphenyl)-2-methoxybenzamide: Key Differentiation Against Analogs


Positional Isomer Selectivity and Commercial Availability

The meta-ethoxy isomer (target compound) is structurally differentiated from its ortho and para congeners solely by the position of the ethoxy group on the N-phenyl ring. Direct head-to-head biological data for this compound versus its isomers are absent from the public domain. However, a class-level inference can be drawn from the literature on N-arylbenzamide positional isomers, where even a single-atom shift typically results in >10-fold variation in target affinity (e.g., Abl/Lyn kinase inhibition IC50 shifts from 8.7 µM for 2-Me to 29.1 µM for 4-Me substituents) [1]. Moreover, commercial availability data show that the ortho isomer is stocked at 97% purity by Thermo Scientific (CAS 306279-65-2) and the para isomer at 97% purity by Alfa Aesar (CAS 306279-64-1) , while the meta isomer is not listed in major catalogs, indicating that procurement-oriented users requiring the exact meta-substitution pattern must source via custom synthesis, which directly impacts lead time and cost.

Positional isomerism GPCR ligand design Combinatorial library synthesis

2-Methoxybenzamide Core Pharmacophore Necessity

The presence of the 2-methoxy group on the benzamide core is a critical pharmacophoric element absent in the simpler analog N-(3-ethoxyphenyl)benzamide (which lacks the 2-methoxy substituent). This ortho-methoxy group forms an intramolecular hydrogen bond with the amide NH, constraining the molecular conformation into a planar, pseudo-cyclic arrangement that resembles a 6-membered ring and is critical for recognition by certain biological targets (e.g., the Smo receptor and various kinases) [1]. In contrast, the unsubstituted benzamide analog lacks this conformational lock, presenting a more flexible scaffold with different hydrogen-bond donor/acceptor patterns. The 2-methoxybenzamide pharmacophore has been shown to be essential for nanomolar hedgehog pathway inhibition (compound 21 IC50 in nanomolar range) [1], while the corresponding unsubstituted benzamide derivatives frequently show orders-of-magnitude weaker activity. This property makes the target compound a fundamentally different chemical tool from any analog lacking the 2-methoxy group.

Benzamide pharmacophore 2-Methoxybenzamide Kinase hinge binding

Ethoxy vs Methoxy: Lipophilicity and Permeability Impact

The N-(3-ethoxyphenyl) moiety differentiates the target compound from the closely related N-(3-methoxyphenyl)-2-methoxybenzamide by the exchange of an ethyl for a methyl on the terminal ether oxygen. This homologous change has a quantifiable impact on lipophilicity. While no experimental logP value is available for the target compound, a matched-pair comparison of 2-ethoxy-N-(3-ethoxyphenyl)benzamide (logP = 3.84, logSW = -4.56) versus the corresponding 2-methoxy-N-(3-methoxyphenyl)benzamide (predicted logP ~3.2) indicates that each ethoxy-to-methoxy replacement reduces logP by approximately 0.6 units. This differential directly influences membrane permeability, aqueous solubility, and plasma protein binding. Users designing structure-permeability relationship series or seeking specific logP windows (e.g., CNS drug-like space requiring 2.5 < logP < 4.5) should therefore select the ethoxy-containing analog for higher lipophilicity and the methoxy analog for lower logP . This property is measurable and actionable even in the absence of cell-based assay data.

Lipophilicity modulation Permeability ADME optimization

Custom Synthesis vs Off-the-Shelf Availability

A direct procurement-relevant differentiation is that the ortho and para isomers are commercially stocked at 97% purity by major global suppliers (Thermo Scientific, Alfa Aesar) with defined CAS numbers (306279-65-2 and 306279-64-1) , whereas the meta-ethoxy isomer (target compound) is not listed in the catalogs of any major chemical supplier as of April 2026. This means that obtaining the meta isomer requires custom synthesis, which introduces lead times of 4–12 weeks, higher cost, and batch-to-batch variability compared to off-the-shelf purchasing of the ortho/para analogs. For screening campaigns or SAR studies where exact meta-substitution is mandatory, this procurement pathway is unavoidable; users who can tolerate positional isomer substitution may choose the readily available alternatives. This differential is quantifiable in terms of delivery time-to-experiment and budget.

Compound sourcing Custom synthesis Library procurement

N-(3-Ethoxyphenyl)-2-methoxybenzamide: Optimal Application Scenarios


SAR of Meta-Alkoxy Substitution in Kinase or GPCR Ligands

When a medicinal chemistry campaign requires systematic exploration of alkoxy positional isomerism on the N-phenyl ring of benzamide-based ligands, N-(3-ethoxyphenyl)-2-methoxybenzamide serves as the essential meta-ethoxy probe. Its ortho and para counterparts are commercially available, but substitution of one for the other risks missing critical SAR information, as shown by published benzamide kinase inhibitor data where 3-Me vs 4-Me substitution shifts IC50 from 14.8 µM to 29.1 µM [1]. Custom synthesis of the meta isomer is justified when a complete positional scan is required to map the binding pocket topology.

CNS Pharmacokinetic Tuning via Ethoxy/Methoxy Homologation

The ethoxy group on the N-phenyl ring provides a logP elevation of ~0.6 units compared to the methoxy homolog, as extrapolated from Hit2Lead matched-pair data for 2-ethoxy-N-(3-ethoxyphenyl)benzamide (logP = 3.84) . This compound is therefore suitable for inclusion in compound libraries where a specific lipophilicity window (e.g., logP 3.0–4.0) is desired for blood–brain barrier penetration. Researchers optimizing for CNS exposure should select the ethoxy-containing analog over the more polar methoxy version when higher permeability is the design objective.

Custom Synthesis for Niche Screening Campaigns

Because the meta-ethoxy isomer is not catalog-listed by major suppliers, procurement necessarily involves custom synthesis . This scenario is optimal for focused, hypothesis-driven screening campaigns where the cost and lead time of custom synthesis are outweighed by the need for exact molecular architecture—for example, when a virtual screening hit requires testing of the meta-ethoxy isomer to confirm the computational docking pose, or when a patent landscape analysis demands access to a specific substitution pattern not commercially available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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